

# PD168393 selectivity profile against other kinases

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An In-Depth Technical Guide to the Kinase Selectivity Profile of PD168393

#### Introduction

PD168393 is a potent and specific small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the 4-(phenylamino)quinazoline class of compounds, it functions as an irreversible inhibitor, a characteristic that distinguishes it from many other kinase inhibitors and contributes to its high potency.[3][4] Understanding the selectivity profile of PD168393 is critical for its application in research and as a preclinical compound used in the design of next-generation therapeutics like CI-1033.[3] This document provides a comprehensive overview of its selectivity against other kinases, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

# **Quantitative Selectivity Profile**

**PD168393** exhibits a high degree of selectivity for the ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and ErbB2 (HER2). Its inhibitory activity is significantly lower against other tested kinase families. The quantitative data for its inhibitory concentrations (IC50) are summarized below.

# Table 1: Inhibitory Activity of PD168393 against Primary Kinase Targets



Target Kinase	IC50 Value	Cell Line / Assay Conditions
EGFR	0.70 nM	Enzyme Assay (irreversible inactivation)[1][3]
EGFR	4.3 nM	EGF-induced phosphorylation in A431 cells[1]
EGFR	1-6 nM	EGF-mediated phosphorylation in HS-27 fibroblasts[3]
ErbB2 (Her2)	~100 nM	Her2-induced tyrosine phosphorylation in 3T3-Her2 cells[3]
ErbB Family	5.7 nM	Heregulin-induced phosphorylation in MDA-MB- 453 cells[1][3]

Table 2: Specificity Profile against Other Kinases

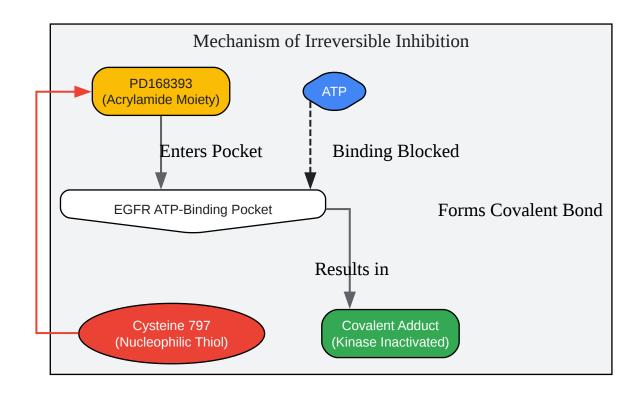
Kinase / Receptor	Activity Status	Concentration Tested
Insulin Receptor	Inactive	Up to 50 μM[3][5]
Platelet-Derived Growth Factor Receptor (PDGFR)	Inactive	Up to 50 μM[3][5]
Fibroblast Growth Factor Receptor (FGFR)	Inactive	Up to 50 μM[3][5]
Protein Kinase C (PKC)	Inactive	Up to 50 μM[3][5]

The data indicates a selectivity ratio of nearly 100,000-fold for EGFR over other kinase families like PDGFR and FGFR, highlighting its specificity.[5]

### **Mechanism of Action**



**PD168393** acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of sensitive kinases. In EGFR, this critical residue is Cys-797 (or Cys-773, depending on the numbering convention).[3][6] This covalent modification prevents ATP from binding, thereby permanently inactivating the kinase and blocking downstream signaling. This mechanism is distinct from reversible inhibitors, which compete with ATP for binding in a non-permanent fashion.



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Caption: Irreversible binding of **PD168393** to Cys-797 in the EGFR ATP-binding pocket.

## **Experimental Protocols**

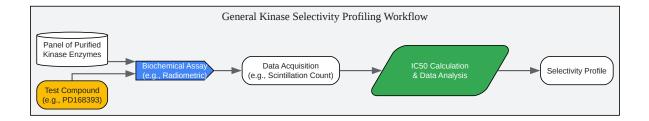
The determination of kinase inhibitor selectivity involves a combination of biochemical and cell-based assays.

## **Biochemical Kinase Activity Assay (Radiometric)**

Radiometric assays are considered a gold standard for directly measuring kinase activity.[7] This method quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.



- Objective: To determine the IC50 value of an inhibitor against a purified kinase enzyme.
- Materials: Purified kinase, specific substrate (peptide or protein), radioisotope-labeled ATP (e.g., <sup>33</sup>P-γ-ATP), inhibitor (PD168393), filter paper, and scintillation counter.
- Methodology:
  - A reaction mixture is prepared containing the kinase, substrate, and cofactors in a buffer solution.
  - Varying concentrations of PD168393 are added to the reaction mixtures.
  - The kinase reaction is initiated by the addition of <sup>33</sup>P-y-ATP.
  - The mixture is incubated to allow for substrate phosphorylation.
  - The reaction is stopped, and the mixture is spotted onto filter paper, which binds the phosphorylated substrate.[7]
  - Unreacted radiolabeled ATP is removed through a series of washing steps.
  - The radioactivity retained on the filter paper, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
  - Data is plotted as kinase activity versus inhibitor concentration to calculate the IC50 value.



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Caption: A typical experimental workflow for determining kinase inhibitor selectivity.

### **Cell-Based Receptor Phosphorylation Assay**

Cell-based assays are essential to confirm that an inhibitor is active in a physiological context. A common method is to measure the inhibition of ligand-induced receptor autophosphorylation.

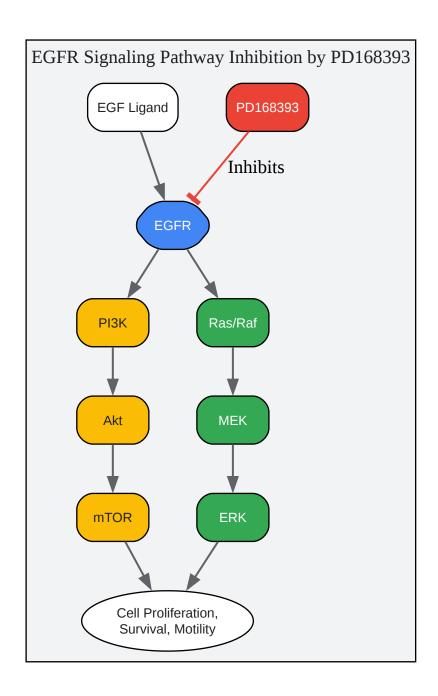
- Objective: To measure the potency of PD168393 in inhibiting EGFR phosphorylation within intact cells.
- Cell Line: A431 (human epidermoid carcinoma), which overexpresses EGFR.
- Methodology:
  - A431 cells are cultured to an appropriate confluency.
  - Cells are serum-starved to reduce basal receptor activity.
  - Cells are pre-incubated with various concentrations of PD168393 for a defined period.
  - EGFR is stimulated by adding its ligand, Epidermal Growth Factor (EGF).
  - After a short incubation, cells are lysed to extract total protein.
  - The levels of phosphorylated EGFR (p-EGFR) and total EGFR are determined using Western blot analysis with specific antibodies.
  - The band intensities are quantified, and the ratio of p-EGFR to total EGFR is calculated.
  - The inhibition of EGFR phosphorylation is plotted against the concentration of PD168393 to determine the cellular IC50 value.[8]

### **Inhibited Signaling Pathways**

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates several downstream signaling cascades crucial for cell proliferation, survival, and motility.[9][10] PD168393, by blocking EGFR autophosphorylation, effectively shuts down these pathways. Key downstream pathways affected include the PI3K/Akt/mTOR and MAPK/ERK pathways.[10]



[11] **PD168393** has been shown to inhibit the phosphorylation of downstream effectors such as PLCy1, Stat1, and Dok1.[3]



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Caption: Overview of EGFR signaling cascades inhibited by PD168393.

## Conclusion



**PD168393** is a highly potent and selective irreversible inhibitor of the EGFR tyrosine kinase. Its selectivity is demonstrated by its nanomolar potency against EGFR and ErbB2, contrasted with its lack of activity against other unrelated kinase families such as PDGFR, FGFR, and PKC at micromolar concentrations. The irreversible covalent binding to Cys-797 in the EGFR active site ensures a durable and potent inhibition of downstream signaling pathways critical for cell growth and survival. This well-defined selectivity profile makes **PD168393** an invaluable tool for cancer research and a foundational compound for the development of targeted anticancer therapies.

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